1-(2-Bromo-3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMUEFOEEVGDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(2-Bromo-3-fluorophenyl)ethanone (CAS No. 161957-58-0), a halogenated aryl ketone of significant interest to the scientific research and drug development communities. Aryl ketones featuring bromo- and fluoro-substituents are versatile intermediates, offering multiple reaction sites for molecular elaboration in the synthesis of complex pharmaceutical agents.[1] The strategic placement of the bromo, fluoro, and acetyl groups on the phenyl ring makes this compound a valuable synthon for creating diverse molecular libraries aimed at lead optimization.[1][2] This document details the chemical properties, plausible synthetic methodologies with a focus on Friedel-Crafts acylation, comprehensive characterization techniques, and the broader context of its application in medicinal chemistry. The protocols and analyses are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and a deeper mechanistic understanding.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted acetophenone derivative. The presence of both a bromine and a fluorine atom, along with the ketone functional group, imparts unique reactivity and makes it a strategic building block in organic synthesis.[3]

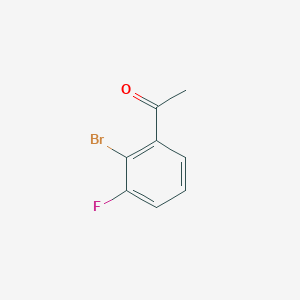

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

|---|---|---|

| CAS Number | 161957-58-0 | [4] |

| Molecular Formula | C₈H₆BrFO | Calculated |

| Molecular Weight | 217.04 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow solid or liquid. | Inferred from isomers like 1-(4-Bromo-3-fluorophenyl)ethanone.[3] |

| Purity | ≥97% | Typical purity from commercial suppliers.[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc). | Inferred from general properties of similar compounds.[3] |

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[6]

Rationale and Mechanistic Insight

The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] The acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.

Expertise & Experience: The choice of AlCl₃ as the catalyst is critical; it must be anhydrous as it reacts violently with water. A stoichiometric amount is often required because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it.[8] The directing effects of the substituents on the ring (bromo and fluoro) are key to predicting the regioselectivity. Both are ortho-, para-directors. However, the position between the two halogens is sterically hindered. The most likely positions for acylation are C4 and C6 (para to fluorine and ortho to bromine, or vice-versa). The C6 position is generally favored due to less steric hindrance from the bulky bromine atom compared to the fluorine. The formation of a single major regioisomer is often challenging and necessitates robust purification methods.

Diagram 2: Mechanism of Friedel-Crafts Acylation

Caption: Key steps in the Friedel-Crafts acylation pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[9][10] Trustworthiness: All reagents should be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Lewis acid catalyst.

-

Apparatus Setup:

-

Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Fit the top of the condenser with a drying tube (containing CaCl₂) or connect it to a gas bubbler to vent HCl gas produced during the reaction safely into a basic solution.

-

-

Reaction Execution:

-

To the flask, add anhydrous aluminum chloride (7.5 g, 56.2 mmol) and dry dichloromethane (DCM, 20 mL).

-

Add 1-bromo-2-fluorobenzene (4.5 g, 23.8 mmol) to the stirred suspension.

-

In the dropping funnel, prepare a solution of acetyl chloride (2.0 g, 25.5 mmol) in dry DCM (10 mL).

-

Cool the reaction flask to 0°C using an ice bath.

-

Add the acetyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Very cautiously and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

If solids (aluminum hydroxides) persist, add concentrated HCl dropwise until a clear solution is obtained.[10]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, vacuum distillation can be employed.[9]

Diagram 3: Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Characterization and Spectroscopic Analysis

Confirming the structure and purity of the final product is paramount. A combination of spectroscopic methods is employed. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data from substituted acetophenones.[11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region | Predicted Chemical Shift (δ) / Absorption (cm⁻¹) | Rationale and Notes |

|---|---|---|---|

| ¹H NMR | Methyl Protons (CH₃) | ~2.6 ppm (singlet) | The acetyl methyl group typically appears as a singlet in this region. |

| Aromatic Protons (Ar-H) | 7.2 - 7.8 ppm (multiplets) | The three aromatic protons will form a complex multiplet system due to ³J(H,H), ⁴J(H,H), and potential ³J(H,F) and ⁴J(H,F) couplings. | |

| ¹³C NMR | Methyl Carbon (CH₃) | ~30 ppm | Typical for an acetyl methyl carbon. |

| Aromatic Carbons (Ar-C) | 115 - 140 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large ¹J(C,F) coupling (~250 Hz). Other carbons will show smaller 2-4 bond C-F couplings.[12] | |

| Carbonyl Carbon (C=O) | ~195 ppm | The carbonyl carbon of aryl ketones is characteristically deshielded and appears in this low-field region.[13] | |

| IR Spectroscopy | C=O Stretch | 1680 - 1700 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone carbonyl group. |

| C-F Stretch | 1200 - 1280 cm⁻¹ | Strong absorption typical for an aryl-fluorine bond. | |

| C-Br Stretch | 550 - 650 cm⁻¹ | Moderate to weak absorption. | |

| Aromatic C-H & C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Characteristic aromatic ring absorptions. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 216 & 218 | Expect two peaks of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| | Key Fragments | m/z 201/203 ([M-CH₃]⁺), 173/175 ([M-COCH₃]⁺) | Fragmentation is expected via loss of the methyl and acetyl groups. |

Applications in Research and Drug Development

Halogenated aromatic ketones are indispensable building blocks in medicinal chemistry. The strategic inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound offers several synthetic handles for diversification:

-

Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position.

-

Ketone Chemistry: The acetyl group can be transformed into numerous other functionalities. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in aldol or Wittig reactions to extend the carbon chain.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other positions, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, further expanding synthetic possibilities.

The resulting complex molecules are often investigated for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The fluoromethyl ketone moiety itself is a known pharmacophore in certain classes of enzyme inhibitors, particularly for cysteine and serine proteases.[14][15]

Safety and Handling

Authoritative Grounding: Based on safety data for isomeric and related compounds like 2-bromo-1-(3-fluorophenyl)ethanone and 1-(2-bromo-4-fluorophenyl)ethanone, this compound should be handled with care.[5]

-

Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation/damage (H319). May be harmful if swallowed.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Dhami, K.S. & Stothers, J.B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-(2-Bromo-4-fluorophenyl)ethanone in Advancing Pharmaceutical Synthesis. PharmaChem Intermediate Insights. [Link]

-

Xidian (2023). This compound. Product Catalog. [Link]

-

Márquez, E., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]

-

Wiley (2023). Acetophenone. SpectraBase. [Link]

-

Chemsrc (2025). CAS#:86571-22-3 | 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone. Chemical Database. [Link]

-

Al-Daffaee, H.K. (1986). Infrared spectroscopic studies of the conformations in some substituted acetophenone. Iraqi Atomic Energy Commission. [Link]

-

Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5334–5341. [Link]

-

Royal Society of Chemistry (2018). Supporting Information: Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. RSC. [Link]

-

PubChem (2024). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Global Info Research (2024). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Market Research. [Link]

-

Royal Society of Chemistry (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. RSC. [Link]

-

PubChem (2024). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals (2024). CAS RN 1593042-45-5 | 1-(2-Bromo-3-fluorophenyl)ethan-1-ol. Product Catalog. [Link]

-

Organic Chemistry Portal (2024). Friedel-Crafts Acylation. Reaction Database. [Link]

-

Organic Syntheses (1987). 6-CHLORO-1-HEXENE. Org. Synth., 65, 186. [Link]

-

Britton, R.A. et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

-

Studylib (2023). Friedel-Crafts Acetylation of Bromobenzene. Educational Resource. [Link]

-

Citarella, A. & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

-

CRIPS (2022). Grignard Reagents in Flow Reactors: A Review. CRIPS, 16(5). [Link]

-

University of Siegen (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department of Chemistry and Biology. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Save My Exams (2024). Friedel-Crafts Acylation. A Level Chemistry Revision Notes. [Link]

-

Citarella, A. & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed, 32899354. [Link]

-

NIST (2023). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

PrepChem (2023). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Chemical Synthesis Database. [Link]

-

Chemistry LibreTexts (2024). The Grignard Reaction (Experiment). LibreTexts Chemistry. [Link]

-

Chemistry LibreTexts (2024). Characteristics of ¹³C NMR Spectroscopy. LibreTexts Chemistry. [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Course Handout. [Link]

-

NIST (2023). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Bromo-3-fluorophenyl)ethanone CAS number 161957-58-0

An In-depth Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone (CAS: 161957-58-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-fluoro groups relative to the acetyl moiety, provides distinct steric and electronic properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, analytical characterization, and safety protocols. The insights presented herein are synthesized from established chemical principles and data from analogous compounds, offering a robust framework for its application in pharmaceutical and materials science research.

Compound Identification and Physicochemical Properties

This compound is a key synthetic building block whose utility is defined by its physical and chemical characteristics. The presence of bromine, fluorine, and a ketone functional group imparts specific reactivity and properties.

| Property | Value | Source(s) |

| CAS Number | 161957-58-0 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [1][2] |

| Boiling Point | 252.5 ± 25.0 °C at 760 mmHg | [1][2] |

| Storage Temperature | 4°C | [1] |

Synthesis and Manufacturing

While specific peer-reviewed synthetic procedures for this compound are not widely published, its structure strongly suggests a synthesis via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.[3][4]

Proposed Synthetic Route: Friedel-Crafts Acylation

The most logical and industrially scalable approach is the electrophilic aromatic substitution of 1-bromo-2-fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

Causality of Experimental Design:

-

Choice of Precursor: 1-bromo-2-fluorobenzene is the logical starting material as it contains the required aromatic substitution pattern.

-

Choice of Reagent & Catalyst: Acetyl chloride provides the acetyl group (CH₃CO-). A strong Lewis acid like AlCl₃ is essential to coordinate with the acetyl chloride, generating the highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the activation energy of the substitution reaction.[3] The deactivating nature of the halogen substituents on the benzene ring makes a powerful catalyst necessary.[6]

-

Reaction Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used as it does not react with the Lewis acid or the electrophile.[7]

-

Temperature Control: The initial reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then gently heated to drive the substitution to completion.[5]

-

Workup: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum chloride catalyst and protonates the ketone-catalyst complex, liberating the final product.[7]

Caption: Proposed workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol (Exemplary)

-

Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred AlCl₃ suspension. Maintain the temperature at 0°C. Stir for 30 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Substitution: Add a solution of 1-bromo-2-fluorobenzene (1.0 eq.) in dry DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 2-4 hours, monitoring by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0°C and very slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

This compound is a trifunctional molecule, offering several sites for subsequent chemical transformations. Its value lies in its ability to act as a scaffold for building more complex pharmaceutical intermediates.[8][9]

Key Reactive Sites:

-

The Ketone Carbonyl: This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or be converted into other functional groups like oximes.

-

The α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. A common reaction is α-bromination using reagents like CuBr₂ or NBS to form an α-bromo ketone, a powerful alkylating agent.[10]

-

The Aryl Bromide: The bromine atom on the aromatic ring is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a crucial strategy for elaborating the molecular core.

Caption: Key reaction pathways for synthetic derivatization.

These reaction pathways illustrate the compound's utility as an intermediate. For instance, similar halogenated acetophenones are precursors in the synthesis of antiplatelet agents like Prasugrel, where the ketone is modified and the halogen is used in a coupling reaction.[9]

Analytical Characterization

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct regions.

-

Aromatic Region (approx. 7.2-7.8 ppm): Three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton ortho to the carbonyl group will likely be the most downfield.

-

Aliphatic Region (approx. 2.6 ppm): The three protons of the acetyl methyl group will appear as a singlet, as there are no adjacent protons to couple with.

-

-

¹³C NMR (Carbon NMR): The spectrum should display 8 distinct signals: one for the carbonyl carbon (C=O) around 195-200 ppm, one for the methyl carbon (~25-30 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and acetyl substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aryl ketone.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.[2]

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.

-

-

Handling & Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and reactive chemical intermediate. While detailed synthetic and analytical reports in primary literature are sparse, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. Its strategic combination of functional groups—a reactive ketone, a versatile aryl bromide for cross-coupling, and a modulating fluoro group—makes it a potent building block for medicinal chemists and material scientists aiming to construct novel and complex molecules. Proper adherence to safety protocols is essential when handling this compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sagar Life Science. (n.d.). 1 (2 Amino Bromo 3 Fluorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

Sources

- 1. 1-(2-Bromo-3-fluorophenyl)ethan-1-one | 161957-58-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. sagarlifescience.com [sagarlifescience.com]

- 9. innospk.com [innospk.com]

- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromo-3-fluorophenyl)ethanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 1-(2-Bromo-3-fluorophenyl)ethanone (CAS No. 161957-58-0). This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis. It consolidates available data from chemical suppliers and outlines detailed, field-proven experimental protocols for the rigorous determination of its key physical characteristics. The guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of results, adhering to the highest standards of scientific integrity.

Introduction and Chemical Significance

This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. The presence of bromine and fluorine atoms on the phenyl ring, in conjunction with the ketone functional group, offers multiple reaction sites for the construction of more complex molecules. Halogenated phenyl derivatives are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of novel therapeutic agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, ensuring process safety, scalability, and reproducibility.

Molecular Structure and Identification

The molecular structure of this compound is foundational to understanding its physical and chemical behavior.

Figure 1: Molecular Structure of this compound

Summary of Physicochemical Properties

The following table summarizes the available physical and chemical data for this compound, primarily sourced from chemical suppliers. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

| Property | Value | Source(s) |

| CAS Number | 161957-58-0 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO | [1][2][3] |

| Molecular Weight | 217.04 g/mol | [2][3] |

| Physical State | Liquid (at room temp.) | [2][3] |

| Purity | ≥95% - 97% | [1][2][3] |

| Boiling Point | 252.5 ± 25.0 °C at 760 mmHg (Predicted) | [4] |

| Storage Temperature | 4°C or cool, dry place | [1][4] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for the determination of the key physical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical properties that provide an indication of the purity of a substance.

4.1.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Given the conflicting reports on the physical state of this compound, determining a precise melting point is crucial. DSC is a highly sensitive and accurate method for this purpose.[5][6]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak on the DSC thermogram.[5]

-

Experimental Workflow:

Figure 2: Workflow for Melting Point Determination by DSC.

-

Causality and Trustworthiness: The use of a reference pan corrects for any instrumental artifacts, and the inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. The onset of the endothermic peak is generally reported as the melting point, as it represents the temperature at which melting begins.[7]

4.1.2. Boiling Point Determination by the Capillary Method (Thiele Tube)

For liquid compounds, the boiling point can be accurately determined using small sample volumes with the Thiele tube method.[4][8]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, this point is identified when a continuous stream of bubbles from a heated sample in a capillary tube ceases and the liquid is drawn back into the capillary upon cooling.[4][8]

-

Experimental Protocol:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure.

-

Density

The density of a liquid is a measure of its mass per unit volume.

-

Experimental Protocol:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).

-

Remove any excess liquid and reweigh the pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be used for identification.

-

Principle: An Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample. This critical angle is dependent on the refractive index of the sample.[9][10][11]

-

Experimental Protocol:

-

Calibrate the Abbe refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C or 25 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale. Record the temperature.

-

Solubility

Understanding the solubility of this compound in various solvents is critical for its use in synthesis and purification. Aromatic ketones are generally soluble in common organic solvents.[12]

-

Experimental Protocol (Qualitative):

-

To a series of test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Add a small amount (e.g., 10-20 mg) of this compound to each test tube.

-

Agitate the mixtures and observe for dissolution at room temperature.

-

If the compound does not dissolve, gentle warming can be applied.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet pattern due to splitting by each other and by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split by the fluorine atom (C-F coupling).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include those for aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units).

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[14]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[14]

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided a comprehensive set of established experimental protocols for their determination. For researchers and professionals working with this compound, it is strongly recommended to perform experimental verification of these properties, particularly where only predicted values are available. The methodologies outlined herein provide a robust framework for obtaining accurate and reliable data, ensuring the safe and effective application of this versatile synthetic building block.

References

- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). The Royal Society of Chemistry.

- 161957-58-0 this compound. (n.d.). AK Scientific, Inc.

- Ketone Properties: Boiling & Melting Points. (n.d.). Scribd.

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). The Journal of Organic Chemistry.

- Operating Instructions for Abbé Refractometers. (2009).

- Index of Refraction of Liquids (Refractometry). (n.d.). University of Leipzig.

- CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone. (n.d.). CymitQuimica.

- Step-by-Step Procedures for Boiling Point Determin

- Boiling Points. (2020). JoVE.

- CID 142839702 | C24H21F3O3. (n.d.). PubChem.

- CAS: 161957-58-0. (n.d.). CymitQuimica.

- Lab 2: Refractive Index and Snell's Law. (n.d.). University of Arizona.

- KETONES Liquids 2,4 DNP Derivative Name Boiling Point (oC) Melting Point (oC) Acetone 56 128 3-Buten-2-one (methyl vinyl ke. (n.d.).

- Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. (2025).

- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

- Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). (n.d.).

- This compound. (n.d.). Xidian Experimental Supply.

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem.

- CAS RN 1593042-45-5 | 1-(2-Bromo-3-fluorophenyl)ethan-1-ol. (n.d.). Hoffman Fine Chemicals.

- Ethanone, 1-(2-bromo-3-fluorophenyl)-. (n.d.). CymitQuimica.

- Safety Data Sheet for this compound. (2025). ChemScene.

- 2-Bromo-1-(2-fluorophenyl)

- Ethanone, 1-(2-amino-5-bromo-3-fluorophenyl)-. (n.d.). ChemicalBook.

- Ethanone, 1-(2-bromophenyl)-. (n.d.). NIST WebBook.

- Figure S22. 13 C NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). (n.d.).

- 2-Bromo-2-fluoro-1-(4-bromophenyl)ethanone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 2-Bromo-1-(3-fluorophenyl)ethanone. (n.d.). TCI Chemicals.

- Ethanone, 2-bromo-1-(3-bromophenyl)-. (n.d.). NIST WebBook.

- 2-Bromo-1-(3-fluorophenyl)ethanone 53631-18-8. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Differential scanning microcalorimetry. (n.d.). University of Glasgow.

- Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. (2017). Research Journal of Pharmacognosy.

- Evaluation of USP melting point standards by differential scanning calorimetry. (2025).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central.

Sources

- 1. hinotek.com [hinotek.com]

- 2. 161957-58-0 this compound AKSci 1452CS [aksci.com]

- 3. CAS: 161957-58-0 | CymitQuimica [cymitquimica.com]

- 4. jove.com [jove.com]

- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 11. home.uni-leipzig.de [home.uni-leipzig.de]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-3-fluorophenyl)ethanone

A Note to the Researcher: This document provides a comprehensive overview of the anticipated physicochemical properties and analytical methodologies for 1-(2-Bromo-3-fluorophenyl)ethanone. It is important to note that a thorough search of scientific literature and chemical databases did not yield experimentally determined melting and boiling points for this specific isomer. This guide has been constructed to provide a robust framework for researchers and drug development professionals, leveraging data from structurally similar compounds and established analytical principles to inform laboratory practice.

Introduction and Chemical Identity

This compound, with CAS Number 177990-63-3, is a halogenated aryl ketone. Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring ortho and meta to the acetyl group, respectively, makes it a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise arrangement of these substituents significantly influences the molecule's physical properties, reactivity, and biological activity.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Bromo-3'-fluoroacetophenone |

| CAS Number | 177990-63-3 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1F)Br |

| InChI Key | Not available |

Physicochemical Properties: A Comparative Analysis

Table 2: Melting and Boiling Points of Isomeric Bromo-fluoroacetophenones

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 | Solid (no specific mp) | 252.4 ± 25.0 (Predicted)[1] |

| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 25-30[2] | Not available |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Not available (liquid) | Not available |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | 49-51 | Not available |

| 1-(4-Bromo-2-fluorophenyl)ethanone | 1996-51-6 | 46-48 | Not available |

| 2-Bromo-3'-chloroacetophenone | 41011-01-2 | 39-43[3] | Not available |

| 2-Bromo-3'-hydroxyacetophenone | 2491-37-4 | 70-74 | Not available |

| 2-Bromo-1-(3-bromophenyl)ethanone | 18523-22-3 | 68[4] | Not available |

The data from these related compounds suggest that this compound is likely to be a solid at room temperature with a melting point in a similar range to its isomers, potentially between 30°C and 70°C. Its boiling point is anticipated to be in the range of 240-260°C at atmospheric pressure, similar to other halogenated acetophenones.

Experimental Determination of Melting and Boiling Points

For the empirical determination of the melting and boiling points of this compound, standard laboratory procedures should be followed to ensure accuracy and safety.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[5][6] The presence of impurities typically leads to a depression and broadening of the melting point range.

Protocol for Melting Point Determination using a Digital Apparatus:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.[6] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (10-20°C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[5]

Caption: Workflow for Micro Boiling Point Determination.

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the provided search results, a common route to similar α-bromo ketones involves the bromination of the corresponding acetophenone.

Plausible Synthetic Route

A plausible synthesis would involve the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene to yield 2-bromo-3-fluoroacetophenone, followed by α-bromination. Alternatively, direct bromination of 1-(3-fluorophenyl)ethanone could be explored, though this may lead to a mixture of isomers. A more controlled synthesis might involve the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent like copper(II) bromide. [7]

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques.

Table 3: Spectroscopic Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), and aromatic protons (multiplets) with characteristic splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and distinct aromatic carbons, with splitting patterns influenced by C-F coupling. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch (typically 1680-1700 cm⁻¹ for aryl ketones), C-Br, C-F, and aromatic C-H and C=C stretching vibrations. [8] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of the acetyl group and bromine atom. |

Caption: General Workflow for Synthesis and Characterization.

Applications in Research and Drug Development

Halogenated acetophenones are versatile intermediates in organic synthesis. This compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds, such as thiazoles, pyrazines, and imidazoles, which are common scaffolds in medicinal chemistry. [9]The bromine atom at the 2-position provides a reactive handle for nucleophilic substitution, while the fluorine atom can modulate the electronic properties and metabolic stability of the final products.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be a skin and eye irritant. [3]A comprehensive safety data sheet (SDS) should be consulted before handling.

References

-

Determination of melting and boiling points. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

experiment (1) determination of melting points. [Link]

-

Melting point determination. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 3. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-3'-bromoacetophenone | 18523-22-3 | FB55194 [biosynth.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. ossila.com [ossila.com]

1-(2-Bromo-3-fluorophenyl)ethanone spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromo-3-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of this compound (CAS No: 161957-58-0), a substituted aromatic ketone of interest in synthetic chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally similar analogs to construct a reliable, predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering insights into the causal relationships between molecular structure and spectral output, detailed experimental protocols, and a robust framework for the characterization of novel halogenated phenyl derivatives.

Introduction and Structural Rationale

This compound is a disubstituted acetophenone featuring two ortho-positioned halogen atoms with opposing electronic effects. The bromine atom at the C2 position is a large, moderately electronegative atom that acts as a weak deactivating group through induction, while the fluorine at C3 is a highly electronegative atom that also exerts a strong inductive withdrawing effect. Understanding the interplay of these substituents is critical for predicting their influence on the molecule's spectroscopic signature.

The primary objective of this guide is to provide a detailed, predictive spectroscopic profile that can serve as a benchmark for researchers synthesizing or working with this compound. By dissecting the expected spectral features, we can establish a self-validating system for identity and purity confirmation.

Molecular Structure and Analysis Workflow

A systematic approach is essential for the unambiguous characterization of a molecule. The workflow below outlines the logical progression from sample preparation to data integration for structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, particularly regarding the substitution pattern on the aromatic ring, confirmed through characteristic chemical shifts and spin-spin coupling constants.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the phenyl ring. The acetyl methyl group will appear as a singlet in the aliphatic region. The key to the analysis is predicting the chemical shifts and the coupling patterns, which are influenced by the adjacent bromine and fluorine atoms.

-

H6 Proton: This proton is ortho to the bromine atom and meta to the acetyl group. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the carbonyl group and the adjacent bromine. It should appear as a doublet of doublets (dd) due to coupling with H5 and H4.

-

H5 Proton: This proton is ortho to the fluorine atom. It will experience strong coupling to fluorine (³JHF) and coupling to its two neighboring protons, H4 and H6. This will likely result in a complex multiplet, appearing as a triplet of doublets (td) or a simple triplet if the couplings to H4 and H6 are similar.

-

H4 Proton: This proton is meta to the bromine and ortho to the acetyl group. It will be coupled to H5 and H6, and will also exhibit a weaker coupling to the fluorine atom (⁴JHF). It is expected to appear as a doublet of doublets (dd).

-

Acetyl Protons (-CH₃): These three protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Methyl Protons | ~ 2.65 | Singlet (s) | N/A | -COCH₃ |

| Aromatic Proton | ~ 7.20 - 7.35 | Multiplet (m) | ³JHH ≈ 7-8, ⁴JHF ≈ 4-6 | H4 |

| Aromatic Proton | ~ 7.40 - 7.55 | Triplet of Doublets (td) | ³JHH ≈ 8, ³JHF ≈ 8-10 | H5 |

| Aromatic Proton | ~ 7.65 - 7.80 | Doublet of Doublets (dd) | ³JHH ≈ 8, ⁴JHH ≈ 1-2 | H6 |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the acetyl group carbons. The carbon atoms attached to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is invaluable for definitive assignment.[1]

Caption: Numbering for NMR Assignments.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) | Assignment |

| Methyl Carbon | ~ 30.0 | Quartet (q) in ¹H-coupled | N/A | C8 (-CH₃) |

| Aromatic Carbon | ~ 118.0 - 122.0 | Doublet (d) | ¹JCF ≈ 250 (Large) | C3 |

| Aromatic Carbon | ~ 120.0 - 124.0 | Doublet (d) | ²JCF ≈ 20-25 | C2 |

| Aromatic Carbon | ~ 125.0 - 128.0 | Doublet (d) | ²JCF ≈ 20-25 | C4 |

| Aromatic Carbon | ~ 130.0 - 133.0 | Singlet (s) or small d | ⁴JCF ≈ 1-3 | C6 |

| Aromatic Carbon | ~ 134.0 - 137.0 | Doublet (d) | ³JCF ≈ 5-8 | C5 |

| Aromatic Carbon | ~ 138.0 - 142.0 | Doublet (d) | ³JCF ≈ 3-5 | C1 |

| Carbonyl Carbon | ~ 195.0 - 198.0 | Doublet (d) | ³JCF ≈ 4-6 | C7 (C=O) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds to ensure quantitative integration. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Use a spectral width of 240 ppm and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. The spectrum of this compound will be dominated by a strong carbonyl stretch and various signals corresponding to the substituted aromatic ring.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1695 | Strong | C=O (Ketone) Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1420 | Medium | -CH₃ Asymmetric Bending |

| ~ 1250 | Strong | C-F Stretch |

| 800 - 600 | Strong | C-Br Stretch |

| 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

The carbonyl (C=O) stretching frequency is particularly diagnostic. For acetophenone, it appears around 1685 cm⁻¹. The presence of electron-withdrawing halogens on the ring typically shifts this band to a higher wavenumber; thus, a value around 1695 cm⁻¹ is a reasonable prediction.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum

The molecular formula C₈H₆BrFO gives a monoisotopic mass of approximately 215.96 Da. A key feature will be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺˙ and [M+2]⁺˙ isotopic pattern with nearly equal intensity (1:1 ratio), which is a definitive indicator for the presence of a single bromine atom.

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS Fragmentation Pathway.

| m/z (Mass/Charge) | Relative Intensity | Identity of Fragment | Notes |

| 216, 218 | High | [M]⁺˙ | Molecular ion peak, showing characteristic 1:1 Br isotope pattern. |

| 201, 203 | Medium | [M - CH₃]⁺ | Loss of the methyl group. |

| 137 | Medium-High | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation. |

| 123 | Medium | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

| 43 | High | [CH₃CO]⁺ | Acylium ion, often the base peak in acetophenones. |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust, predictive framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, with particular attention to H-F and C-F coupling constants, offers unambiguous structural elucidation of the substitution pattern. IR spectroscopy serves to confirm the presence of key functional groups, notably the aryl ketone. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through the characteristic bromine isotopic pattern and predictable fragmentation pathways. This multi-faceted approach ensures a high degree of confidence in the identity and purity of the target compound, serving as an essential tool for researchers in the chemical sciences.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Yuan, Z., et al. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]

-

Köse, E. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. ResearchGate. Available at: [Link]

-

X-MOL. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromo-3-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Bromo-3-fluorophenyl)ethanone. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for its precise identification, characterization, and quality control[1][2]. This document will delve into the theoretical principles governing the spectrum, including chemical shifts and spin-spin coupling, and offer a detailed, step-by-step interpretation of the spectral data. The guide is designed to bridge theoretical knowledge with practical application, providing field-proven insights into experimental choices and data interpretation.

Introduction: The Structural Significance of this compound

This compound, a dihalogenated acetophenone derivative, possesses a unique substitution pattern on its aromatic ring that gives rise to a distinctive and informative ¹H NMR spectrum. The presence of a bromine atom, a fluorine atom, and an acetyl group profoundly influences the electronic environment of the aromatic protons, leading to predictable yet complex spectral features. NMR spectroscopy stands as a powerful and indispensable tool for the structural elucidation of such organic molecules[3]. This guide will systematically deconstruct the ¹H NMR spectrum, enabling a confident assignment of each resonance.

Molecular Structure and Proton Numbering

For clarity throughout this guide, the protons of this compound are numbered as follows:

Caption: Structure of this compound with proton numbering.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This involves considering the electronic effects of the substituents on the chemical shifts of the protons and the through-bond coupling interactions that dictate the multiplicity of the signals.

Chemical Shift Considerations

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect[4].

-

Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group. The protons of the methyl group are adjacent to a carbonyl, which typically places their signal in the range of 2.0-3.0 ppm[5][6].

-

Bromine (-Br): As a halogen, bromine is an electron-withdrawing group through induction but a weak deactivator overall due to resonance effects. It will contribute to the general downfield shift of the aromatic protons[7][8].

-

Fluorine (-F): Fluorine is the most electronegative element and thus strongly electron-withdrawing via induction. However, it can also donate electron density through resonance[9][10]. The interplay of these effects influences the shielding of adjacent protons.

The aromatic region (typically 6.5-8.5 ppm) will contain signals for the three protons on the phenyl ring (H4, H5, and H6)[5]. The acetyl group will deshield the ortho proton (H6) most significantly. The combined electron-withdrawing effects of the bromine and fluorine atoms will also contribute to the downfield shift of all aromatic protons compared to benzene (δ ≈ 7.3 ppm)[11].

Spin-Spin Coupling (J-coupling)

The multiplicity of each proton signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule for simple cases. In aromatic systems, coupling occurs between protons that are ortho, meta, and para to each other, with the magnitude of the coupling constant (J) decreasing with distance[11][12].

-

Ortho coupling (³JHH): Typically 7-10 Hz.

-

Meta coupling (⁴JHH): Typically 2-3 Hz.

-

Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).

A crucial feature of this spectrum will be the coupling of protons to the fluorine atom (¹⁹F, spin I = ½). Proton-fluorine coupling (JHF) is often significant and can occur over multiple bonds[13][14].

-

Ortho H-F coupling (³JHF): Typically 6-10 Hz.

-

Meta H-F coupling (⁴JHF): Typically 4-8 Hz.

-

Para H-F coupling (⁵JHF): Typically 1-3 Hz.

Step-by-Step Spectral Interpretation

Based on the theoretical principles outlined above, we can now interpret the expected ¹H NMR spectrum of this compound.

The Acetyl Protons (CH₃)

The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet . Due to the deshielding effect of the adjacent carbonyl group, this signal is expected to be in the aliphatic region, likely around δ 2.5-2.7 ppm .

The Aromatic Protons (H4, H5, H6)

The three aromatic protons are chemically non-equivalent and will each give rise to a distinct signal in the aromatic region of the spectrum. The interpretation of this region is more complex due to multiple coupling interactions.

-

Proton H6: This proton is ortho to the acetyl group, which is strongly deshielding. It is also ortho to H5 and meta to H4. It will be split by H5 (ortho coupling) and H4 (meta coupling). Therefore, H6 is expected to appear as a doublet of doublets (dd) at the most downfield position, likely in the range of δ 7.8-8.0 ppm .

-

Proton H5: This proton is situated between H4 and H6. It is ortho to both H4 and H6. Additionally, it is meta to the fluorine atom. Thus, H5 will be split by H4 (ortho coupling), H6 (ortho coupling), and the fluorine atom (meta coupling). This will result in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublet of doublets (ddd) , depending on the relative magnitudes of the coupling constants. Its chemical shift is expected to be intermediate, around δ 7.2-7.4 ppm .

-

Proton H4: This proton is ortho to H5 and meta to H6. It is also ortho to the fluorine atom. Consequently, H4 will be split by H5 (ortho coupling), H6 (meta coupling), and the fluorine atom (ortho coupling). This will result in a doublet of doublet of doublets (ddd) . Due to the proximity to the electronegative fluorine, its signal will be shifted downfield, but likely less so than H6, appearing around δ 7.4-7.6 ppm .

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₃ | ~ 2.6 | Singlet (s) | - |

| H6 | ~ 7.9 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8 Hz, ⁴J(H6-H4) ≈ 2 Hz |

| H4 | ~ 7.5 | Doublet of doublet of doublets (ddd) | ³J(H4-H5) ≈ 8 Hz, ³J(H4-F) ≈ 9 Hz, ⁴J(H4-H6) ≈ 2 Hz |

| H5 | ~ 7.3 | Triplet of doublets (td) or ddd | ³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 8 Hz, ⁴J(H5-F) ≈ 5 Hz |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following experimental protocol is recommended.

Instrumentation and Sample Preparation

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 400 MHz is recommended to resolve the complex splitting patterns in the aromatic region.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

-

Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Coupling Interactions

The following diagram, generated using Graphviz, illustrates the key spin-spin coupling relationships in the aromatic system of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. scribd.com [scribd.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(2-Bromo-3-fluorophenyl)ethanone

This guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-Bromo-3-fluorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this complex substituted acetophenone.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic ketone of interest in synthetic chemistry and pharmaceutical research. Its unique substitution pattern, featuring an acetyl group, a bromine atom, and a fluorine atom on the phenyl ring, presents a compelling case for spectroscopic analysis. 13C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. The precise chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents. Understanding these shifts is paramount for verifying the regiochemistry of synthesis and for quality control.

Theoretical Framework: Predicting Chemical Shifts via Substituent Effects

The analysis hinges on several key factors:

-

Inductive Effects: The electronegativity of bromine and fluorine atoms withdraws electron density from the ring, primarily affecting the carbons closest to them (the ipso and ortho positions).

-

Resonance Effects: Halogens can donate lone-pair electron density to the π-system of the benzene ring, which can influence the shielding of ortho and para carbons.

-

The "Heavy Atom" Effect: The bromine atom can induce a shielding effect on the carbon to which it is directly attached (C-2) due to spin-orbit coupling.[2]

-

Steric Effects: The bulky bromine atom at the C-2 position, ortho to the acetyl group, may hinder the coplanarity of the acetyl group with the aromatic ring, potentially influencing the chemical shifts of the carbonyl and methyl carbons.[3][4]

The logical workflow for this predictive analysis is outlined below.

Caption: Predictive workflow for 13C NMR shifts.

Predicted 13C NMR Chemical Shift Assignments

The chemical shifts for each carbon in this compound are predicted by adjusting the base values of acetophenone with SCS parameters for the bromo and fluoro substituents. The carbons are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

The following table summarizes the predicted chemical shifts. The base values for acetophenone are taken from standard NMR data.[5] The SCS effects are derived from empirical data for monosubstituted benzenes.[6][7]

| Carbon Atom | Acetophenone Base (ppm) | Br Effect (at C2) | F Effect (at C3) | Predicted Shift (ppm) | Rationale for Shift |

| C1 | 137.0 | ortho: +3.4 | meta: +1.0 | ~141.4 | Deshielded by the acetyl group and inductive effects from both halogens. |

| C2 | 128.5 | ipso: -5.5 | ortho: -12.9 | ~110.1 | Strong shielding from the heavy atom effect of bromine and the ortho fluorine. This carbon will show a large C-F coupling constant. |

| C3 | 128.5 | meta: +1.7 | ipso: +34.8 | ~165.0 | Strongly deshielded by the directly attached, highly electronegative fluorine atom. This will be the most downfield aromatic signal and will exhibit a very large 1J C-F coupling. |

| C4 | 133.1 | para: -1.6 | meta: +1.4 | ~132.9 | Relatively minor changes; the para shielding from Br is nearly cancelled by the meta deshielding from F. |

| C5 | 128.5 | meta: +2.2 | para: -4.5 | ~126.2 | Shielding effect from the para fluorine atom dominates. |

| C6 | 128.5 | ortho: +3.0 | meta: +1.1 | ~132.6 | Deshielded by proximity to the ortho bromine and meta fluorine. |